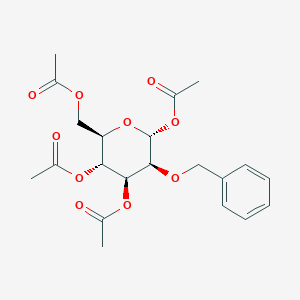

2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-alpha-D-MANNOPYRANOSE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-O-Benzyl-1,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of mannose, a simple sugar, and is often used in the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose typically involves the protection of hydroxyl groups in mannose followed by benzylation and acetylation. One common method includes dissolving mannose in a solvent such as dimethylformamide (DMF) and adding benzyl bromide in the presence of a base like sodium hydride . The reaction is carried out at room temperature and the product is purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same steps of protection, benzylation, and acetylation, but with larger quantities of reagents and solvents. The purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-O-Benzyl-1,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The acetyl and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like hydrochloric acid or sodium methoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Glycosylation Reactions

2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose serves as a glycosyl donor in various glycosylation reactions. Its acetyl and benzyl groups provide stability and enhance reactivity, making it suitable for synthesizing glycosides and oligosaccharides. Such reactions are pivotal in the development of glycoproteins and glycolipids used in therapeutic applications.

Synthesis of Carbohydrate-Based Drugs

The compound has been utilized in the synthesis of carbohydrate-based pharmaceuticals. For instance, derivatives of mannopyranose are often explored for their potential as antiviral agents or immunomodulators. The ability to modify the sugar structure allows for fine-tuning of biological activity and specificity.

Polymerization Studies

Research has indicated that derivatives like 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose can be integrated into polymer matrices to create functional materials. These polymers can exhibit unique properties such as enhanced biocompatibility and biodegradability, which are crucial for biomedical applications.

Hybrid Materials Development

The compound's ability to form hybrid materials through copolymerization with other monomers has been investigated. Such materials can have applications ranging from drug delivery systems to tissue engineering scaffolds.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose involves its role as a protected sugar derivative. The benzyl and acetyl groups protect the hydroxyl groups of mannose, allowing selective reactions at specific sites. This protection is crucial in the synthesis of complex molecules where selective deprotection and subsequent reactions are required.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Used in similar applications as a protected sugar derivative.

2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Another protected sugar used in organic synthesis.

2,3,4,6-Tetra-O-acetyl-D-mannopyranose: Similar in structure but lacks the benzyl group.

Uniqueness

2-O-Benzyl-1,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose is unique due to its specific combination of benzyl and acetyl protective groups. This combination allows for selective reactions and deprotection steps, making it highly valuable in the synthesis of complex carbohydrates and glycosides.

Activité Biologique

2-O-Benzyl-1,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose is a derivative of mannose that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a benzyl group and multiple acetyl groups, which influence its solubility, reactivity, and biological interactions. Understanding its biological activity is crucial for its application in pharmaceuticals and biochemistry.

- Molecular Formula : C16H22O11

- Molecular Weight : 390.34 g/mol

- CAS Number : 4163-65-9

- Structure : The compound features a mannopyranose backbone with acetyl and benzyl substitutions that enhance its stability and bioactivity.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of mannose derivatives. For instance, compounds similar to this compound have been shown to stimulate immune responses significantly. In particular:

- IgG Production : The compound has demonstrated the ability to enhance the production of specific antibodies (IgG) in response to antigens such as ovalbumin (OVA). This suggests a potential role as an immunoadjuvant in vaccine formulations .

- Th2 Polarization : The presence of mannose derivatives has been associated with a shift towards a Th2-type immune response, which is characterized by increased IgG1 production compared to IgG2a. This polarization can be beneficial in certain therapeutic contexts where Th2 responses are desired .

Antiviral Activity

Mannose derivatives have also been investigated for their antiviral properties. Although specific data on this compound is limited, related compounds have shown:

- Inhibition of Viral Entry : Mannose-binding lectins can inhibit viral entry into host cells by binding to viral glycoproteins. This mechanism may extend to derivatives like this compound .

Study on Immunostimulant Activity

In a controlled study assessing the immunostimulant activity of various mannose derivatives:

- Methodology : Mice were immunized with OVA in combination with different mannose derivatives.

- Results : The group receiving the mannose derivative exhibited significantly higher levels of anti-OVA IgG compared to controls (p < 0.01). This indicates that modifications like benzylation can enhance the immunogenicity of mannose-based compounds .

Synthesis and Yield Analysis

A practical synthesis route for this compound was developed:

- Synthesis Steps : The synthesis involved per-O-acetylation followed by selective benzylation.

- Yield : The overall yield was reported at approximately 65% to 85%, indicating a reliable method for producing this compound for research and therapeutic applications .

Comparative Analysis of Mannose Derivatives

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,6-triacetyloxy-5-phenylmethoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(21(31-17)30-15(4)25)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYXGZTYODRENV-MJCUULBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What can you tell us about the structure of 2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-α-D-MANNOPYRANOSE?

A1: While the provided abstract [] does not contain specific spectroscopic data, the title "1,3,4,6-Tetra-O-acetyl-2-O-benzyl-α-d-mannopyranose" itself provides key insights into the molecule's structure:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.